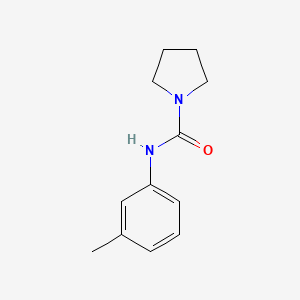

N-(3-methylphenyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-methylphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-5-4-6-11(9-10)13-12(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAXIZXGDZHLTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 3-methylbenzoic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes oxidation at the nitrogen atom or adjacent carbons. For example:

-

N-Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) can yield the corresponding N-oxide .

-

Ring Oxidation : Strong oxidants like KMnO₄ may cleave the pyrrolidine ring under acidic conditions, forming dicarboxylic acid derivatives .

Example Reaction:

Conditions: 0–25°C, 6–12 hours .

Reduction Reactions

The carboxamide group can be reduced to a methyleneamine or the pyrrolidine ring hydrogenated:

-

Amide Reduction : LiAlH₄ reduces the amide to a secondary amine .

-

Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrolidine ring, though this is less common due to its inherent saturation .

Example Reaction:

Aromatic Substitution

The 3-methylphenyl group directs electrophilic substitution to the para and ortho positions. Reported reactions include:

Nucleophilic Substitution

The carboxamide’s nitrogen can undergo alkylation or arylation:

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of a base forms N-alkyl derivatives .

Example Table: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C, 2h | 3-Methyl-4-nitrophenyl derivative | 65% | |

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | N-Methylpyrrolidine carboxamide | 78% |

Cycloaddition and Ring-Opening

The pyrrolidine ring participates in [3+2] cycloadditions with alkenes or alkynes under Ti or Co catalysis, forming bicyclic structures . Ring-opening via acid hydrolysis yields linear diamines .

Example Reaction:

Conditions: Co(acac)₂, chiral BOX ligand, THF, 25°C .

Cross-Coupling Reactions

Pd-catalyzed couplings enable functionalization:

-

Suzuki Coupling : The phenyl group can be modified using aryl boronic acids .

-

Buchwald-Hartwig Amination : Introduces amines at the aryl ring .

Acid/Base-Mediated Reactions

-

Hydrolysis : Strong acids (HCl) or bases (NaOH) hydrolyze the amide to carboxylic acid and amine .

-

Deprotonation : LDA deprotonates the amide nitrogen, enabling further alkylation .

Key Mechanistic Insights

Scientific Research Applications

N-(3-methylphenyl)pyrrolidine-1-carboxamide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-Nitrophenyl)pyrrolidine-1-carboxamide

- Structure: Substitution of the 3-methyl group with a nitro (-NO₂) group.

- Properties: Higher polarity (PSA: 75.48 vs. ~50–60 for methyl analog) due to the electron-withdrawing nitro group . Reduced lipophilicity (logP: ~2 vs. ~3 for methyl analog) . Potential bioactivity: Nitro groups often enhance binding to electron-deficient biological targets, such as nitroreductases or oxidative stress-related enzymes .

(S)-N-(3-Isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide

- Structure : Incorporates a thiazole ring and isopropyl group on the phenyl ring.

- Bioactivity : Acts as a TRPV1 antagonist with brain-penetrant properties, showing efficacy in preclinical models of bladder hyperactivity .

Modified Pyrrolidine Scaffolds

1-Cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-((Tetrahydrofuran-3-yl)methyl)pyrrolidine-1-carboxamide

- Structure : Replaces the phenyl group with a tetrahydrofuran (THF)-derived substituent.

- Bioactivity : Demonstrated as a fragment-sized EthR inhibitor , boosting ethionamide efficacy in tuberculosis treatment .

- Key Advantage : The THF group improves solubility and metabolic stability compared to aromatic substituents .

Complex Heterocyclic Derivatives

(3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

- Structure : Integrates imidazo-pyrrolo-pyrazine and trifluoroethyl groups.

- Application : A protein kinase inhibitor (e.g., Upadacitinib analog) with high selectivity for JAK/STAT pathways .

- Key Feature : The trifluoroethyl group enhances electronegativity and resistance to oxidative metabolism .

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Effects on Physicochemical Properties

*Full name abbreviated due to space.

Biological Activity

N-(3-Methylphenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 3-methylphenyl group and a carboxamide functional group. The structural characteristics of this compound contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various physiological effects. For example, it has been shown to inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer properties .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. In vitro studies have demonstrated its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values for these pathogens are noteworthy, with some derivatives showing MIC values as low as 3.12 μg/mL .

Anticancer Activity

Preliminary studies have also highlighted the compound's potential as an anticancer agent. It has been evaluated for cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

These studies suggest that this compound may inhibit cancer cell growth through its action on specific molecular pathways .

Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrrolidine derivatives, including this compound, assessed their antibacterial properties. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Potential

In another investigation, the compound was tested for its cytotoxic effects on MCF-7 and HCT-116 cell lines. The findings revealed that this compound induced apoptosis in these cancer cells, indicating its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with 3-methylphenyl | Antimicrobial, anticancer |

| 2-(3-Methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide | Additional azetidinone moiety | Anticancer |

| Pyrrole derivatives | Various substitutions on pyrrole | Antibacterial |

The comparison highlights the unique structural features of this compound that contribute to its distinct biological activities compared to other related compounds .

Q & A

Basic: What are the optimal synthetic routes for N-(3-methylphenyl)pyrrolidine-1-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of pyrrolidine carboxamide derivatives typically involves coupling reactions between amines and activated carbonyl intermediates. For example:

- Triphosgene-mediated carbamate formation (as described in ): React 3-methylaniline with triphosgene in acetonitrile under basic conditions (triethylamine) to generate an isocyanate intermediate. Subsequent reaction with pyrrolidine yields the target compound. Optimize stoichiometry (e.g., 1:1.2 molar ratio of aniline to pyrrolidine) to minimize side products.

- NaH-initiated aryne generation (as in ): Use sodium hydride to deprotonate secondary amides, enabling direct arylation. This method avoids harsh reagents but requires anhydrous conditions and controlled temperature (0–25°C).

Key Considerations:

- Purity (>95%) can be verified via HPLC or NMR (e.g., absence of residual triethylamine peaks at δ 1.2–1.4 ppm) .

- Yields vary: Triphosgene methods achieve ~85% efficiency, while aryne strategies may require iterative optimization due to competing side reactions.

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

Advanced Tip : Pair crystallography with DFT calculations to predict electronic properties (e.g., dipole moments) influencing solubility .

Advanced: How does the solid-state structure of this compound influence its physicochemical properties?

Methodological Answer:

- Polymorphism Screening : Use solvent-drop grinding with ethanol or acetonitrile to identify stable forms. Differential Scanning Calorimetry (DSC) can detect melting points and phase transitions .

- Coordination Behavior : The carboxamide group can act as a ligand. For example, zinc(II) complexes exhibit tetrahedral geometry, confirmed via bond length analysis (Zn–N ≈ 2.0 Å, Zn–Cl ≈ 2.2 Å) .

- Solubility : Non-planar structures reduce crystallinity, enhancing aqueous solubility. Quantify via shake-flask assays (logP ~2.5–3.0) .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Case Study (FAK Activation) :

Use pro-drug formulations (e.g., ester derivatives) to enhance cellular uptake.

Validate target engagement via Western blotting (phospho-FAK detection) .

Data Normalization : Include positive controls (e.g., PF-562271 for FAK inhibition) and account for assay-specific variables (e.g., serum protein binding).

Advanced: What strategies can address unexpected coordination behavior during synthesis?

Methodological Answer:

- Problem : Metal chelation (e.g., Zn²⁺) may divert synthetic pathways, forming coordination complexes instead of the desired product .

- Solutions :

- Chelation Control : Add EDTA (1–5 mM) to sequester trace metals in reaction mixtures.

- Alternative Solvents : Use polar aprotic solvents (DMF, DMSO) to disfavor metal coordination.

- Post-Synthesis Analysis : Employ ESI-MS to detect metal adducts (e.g., [M+Zn–2H]⁺ peaks) and refine purification protocols .

Advanced: How to design experiments to analyze structure-activity relationships (SAR) for derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.